molecular formula C13H16N2O B14879342 2-(1H-indol-1-yl)-N-propylacetamide

2-(1H-indol-1-yl)-N-propylacetamide

Cat. No.: B14879342
M. Wt: 216.28 g/mol
InChI Key: WIBVWSWFQOQENM-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-propylacetamide is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-propylacetamide typically involves the reaction of indole with propylamine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-propylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

Scientific Research Applications

2-(1H-indol-1-yl)-N-propylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Serotonin: A neurotransmitter involved in mood regulation.

Uniqueness

2-(1H-indol-1-yl)-N-propylacetamide is unique due to its specific structural features and functional groups, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-indol-1-yl-N-propylacetamide

InChI

InChI=1S/C13H16N2O/c1-2-8-14-13(16)10-15-9-7-11-5-3-4-6-12(11)15/h3-7,9H,2,8,10H2,1H3,(H,14,16)

InChI Key

WIBVWSWFQOQENM-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CN1C=CC2=CC=CC=C21

Origin of Product

United States

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